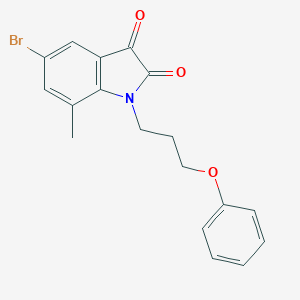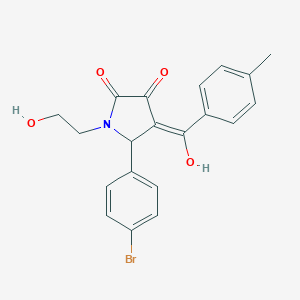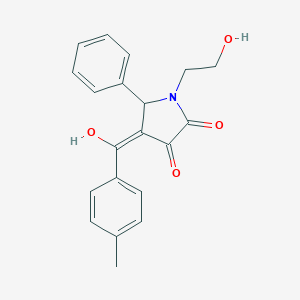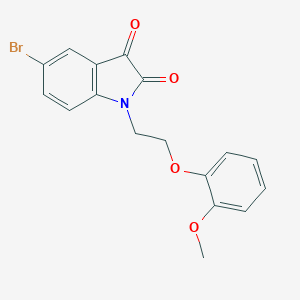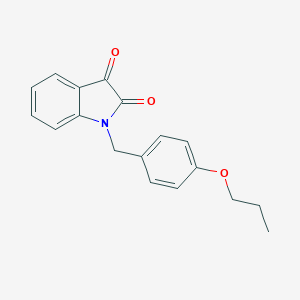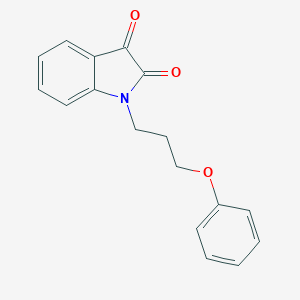![molecular formula C21H23NO4 B367242 5'-Methyl-1'-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 882384-09-0](/img/structure/B367242.png)
5'-Methyl-1'-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Methyl-1'-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one, also known as MDL-29951, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of spirooxindoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Highly Diastereoselective Synthesis : A study demonstrated the efficient and highly diastereoselective catalyst-free cyclopropanation of substituted 3-methyleneindolin-2-ones to yield spiro[cyclopropane-1,3′-indolin]-2′-ones, showcasing advanced synthetic strategies for spiro compounds (Maurya et al., 2014).
Novel Synthetic Pathways : Research on creating new synthetic pathways to spiro[cyclohexane-1,3′-indoline]-2′,4-diones has been reported, providing insights into the synthesis of structurally complex spiro compounds (Beccalli et al., 2003).
One-Pot Synthesis : The development of a direct one-pot synthesis technique for spiro indolone derivatives highlights the efficiency of modern synthetic methods in producing complex heterocyclic compounds (Atta, 2006).
Efficient Synthesis in Ionic Liquid : A study provided an efficient synthetic protocol for the construction of spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones using ionic liquids, emphasizing the role of green chemistry in synthesizing spiro compounds (Yang et al., 2018).
Applications in Material Science and Catalysis
Toughening Polylactide : Research into the synthesis of spiro compounds derived from lactide for the purpose of toughening polylactide demonstrates the application of these compounds in material science, specifically in enhancing the physical properties of biodegradable polymers (Jing & Hillmyer, 2008).
Catalyst Development : The use of TiCl4 for the tandem construction of C-C and C-O bonds in a one-pot, atom-economical synthesis of spiro-oxindoles showcases the catalytic applications of spiro compounds in facilitating complex chemical reactions (Basavaiah et al., 2005).
Propiedades
IUPAC Name |
5'-methyl-1'-[2-(3-methylphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15-5-3-6-17(13-15)24-12-9-22-19-8-7-16(2)14-18(19)21(20(22)23)25-10-4-11-26-21/h3,5-8,13-14H,4,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJHYGVJKXKTGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)C)C4(C2=O)OCCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367160.png)
![2-[3-(4-chloro-2-methylphenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367163.png)
![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)
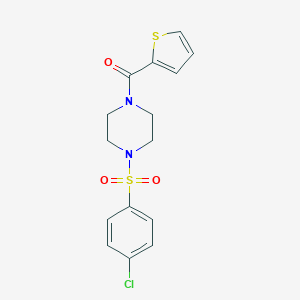
![4-(2-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367186.png)
![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)
![4-(3-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367188.png)
![4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester](/img/structure/B367189.png)
